2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid
Description
Historical Context and Development of Quinazolinone Chemistry
The quinazolinone scaffold emerged as a critical heterocyclic system following its first synthesis in 1869 by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens. Subsequent advancements included Bischler and Lang’s decarboxylation of 2-carboxy derivatives to yield quinazoline in 1895, while Gabriel developed a more efficient synthesis in 1903 using o-nitrobenzylamine reduction and formic acid condensation. By the mid-20th century, medicinal chemists recognized quinazolinones as privileged structures, leading to the development of drugs like methaqualone (1951) and gefitinib (2000s). These milestones underscore the scaffold’s versatility in drug discovery.
Significance of Quinazolinone Derivatives in Heterocyclic Chemistry
Quinazolinones are integral to >150 natural alkaloids and synthetic pharmaceuticals due to their fused benzene-pyrimidine architecture, which enhances stability and bioactivity. Their ability to mimic purine bases enables interactions with enzymes and receptors, facilitating applications in anticancer, antimicrobial, and anti-inflammatory agents. For example, 4-quinazolinone derivatives exhibit inhibitory effects on Pseudomonas aeruginosa biofilm formation and EGFR tyrosine kinase. The structural plasticity of the core allows substitutions at positions 2, 3, and 4, enabling tailored pharmacokinetic properties.
Taxonomic Classification and Nomenclature
Quinazolinones are classified based on the position of the carbonyl group:
- 2(1H)-quinazolinone : Carbonyl at position 2.
- 4(3H)-quinazolinone : Carbonyl at position 4 (most common).
The target compound, 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid, adheres to IUPAC nomenclature as follows:
Structural Significance of the Sulfanyl Linkage
The sulfanyl (-S-) linkage in this compound serves dual roles:
- Electron-Donating Effects : Enhances nucleophilic reactivity at the sulfur atom, facilitating thioether oxidation to sulfones or sulfoxides.
- Hydrogen-Bonding Capacity : The sulfur atom participates in weak hydrogen bonds, improving solubility and target binding.
In antimicrobial studies, sulfanyl-containing quinazolinones demonstrate enhanced biofilm inhibition compared to non-sulfur analogs, as seen in derivatives targeting Xanthomonas oryzae.
Overview of Core Chemical Features
Molecular and Structural Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₀N₂O₃S |
| Molecular weight | 250.27 g/mol |
| Key functional groups | Quinazolinone, sulfanyl, carboxylic acid |
| Tautomerism | Exists as 3,4-dihydro-4-oxo tautomer |
Physicochemical Characteristics
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-10(15)6-17-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCGAEKYARPXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinazoline Core
a. Formation of 4-Formylbenzenesulfonamide Intermediate
- Starting Material: Sulfanilamide (8)
- Reaction Steps:
b. Construction of the Quinazolinone Ring
- Key Reagents: 2-Methyl-3-phenyl-4(3H)-quinazolinone (6a) and 4-formylbenzenesulfonamide (7).
- Reaction Conditions:
- Reflux of the mixture in glacial acetic acid with sodium acetate facilitates condensation.
- The reaction proceeds via nucleophilic attack of the amino group on the aldehyde, forming a heterocyclic ring.
- Outcome: Formation of the quinazolinone derivative (1a), characterized by TLC monitoring and recrystallization.
Final Functionalization and Purification
- Purification:
- Recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Characterization via NMR, MS, and elemental analysis confirms structure.
Summary of the Synthetic Route
| Step | Reaction | Reagents | Conditions | Product/Notes |
|---|---|---|---|---|
| 1 | Diazotization & Sandmeyer reaction | NaNO₂, HCl, CuCN/KCN | Cold, 0°C | Benzonitrile intermediate |
| 2 | Reduction | Raney Ni, formic acid | Reflux | 4-Formylbenzenesulfonamide (7) |
| 3 | Condensation | Quinazolinone precursor + aldehyde | Reflux, acetic acid | Quinazolinone core (1a) |
| 4 | Sulfanyl linkage formation | Thiol derivatives | Basic conditions, reflux | Sulfanyl-quinazoline intermediate |
| 5 | Hydrolysis | NaOH | Reflux | Free acid (target compound) |
Notes on Research Findings and Methodological Variations
- The synthesis of quinazoline derivatives often employs reflux conditions with acidic or basic catalysis to promote ring closure and substitution.
- Thiol incorporation is achieved via nucleophilic substitution of halogenated intermediates or direct thiol addition under basic conditions.
- Hydrolysis of esters to acids is a common final step, ensuring the compound's biological activity profile is preserved.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, ammonia solution, and various acid chlorides . The reaction conditions often involve refluxing and the use of benign solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetic anhydride and ammonia solution can yield quinazolinone derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the quinazoline scaffold exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. Studies have reported minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml for certain derivatives, suggesting strong potential as antimicrobial agents .
Anticancer Potential
The compound's structural features suggest possible anticancer activity. Quinazoline derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the sulfanyl group may enhance this activity by improving solubility and bioavailability . In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, indicating a pathway for further development as anticancer agents.
Case Studies
- Antimicrobial Evaluation : A study conducted on synthesized quinazoline derivatives revealed that compounds with similar structures to 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid exhibited considerable antibacterial activity against Candida albicans and Penicillium chrysogenum, showcasing their potential use in treating fungal infections .
- Anticancer Research : Another investigation focused on the cytotoxic effects of related quinazoline compounds on human cancer cell lines such as colon and breast cancer cells. The results indicated that these compounds could induce apoptosis and inhibit tumor growth significantly .
Mechanism of Action
The mechanism of action of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, quinazolinone derivatives have been shown to inhibit tankyrase enzymes, which play a role in the Wnt β-catenin pathway . This inhibition can lead to various therapeutic effects, including anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the quinazolinone ring, sulfanyl linker, or acetic acid moiety. Key examples include:
Table 1: Structural Comparison of Selected Analogues
Physicochemical Properties
- In contrast, the hexahydroquinazolinone derivative (CAS: 879062-19-8) likely exhibits lower melting points due to reduced aromaticity and increased flexibility .
Solubility :
- Sulfonamide-containing analogues (e.g., CAS: 879062-19-8) demonstrate improved aqueous solubility compared to the parent compound, attributed to the polar sulfamoyl group .
- Methoxy or halogen substituents (e.g., 6,7-dimethoxy) may reduce solubility in polar solvents due to increased hydrophobicity .
Biological Activity
2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid is a compound belonging to the quinazolinone family, recognized for its diverse biological activities. This compound features a unique structure that includes a sulfenyl group and an acetic acid moiety, contributing to its distinctive chemical properties and biological functions. Quinazolinones have been extensively studied for potential therapeutic applications, including antibacterial, antiviral, anticancer, and enzyme inhibitory activities.
- Molecular Formula : C12H12N2O3S
- Molecular Weight : 264.30 g/mol
- CAS Number : 1097090-23-7
Biological Activities
The biological activity of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid is attributed to its interaction with specific molecular targets. Key activities include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking their activity. This mechanism is crucial in therapeutic applications where enzyme modulation is desired.
- Anticancer Properties : Preliminary studies indicate that derivatives of quinazolinones exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Activity : The structural characteristics of this compound allow it to interact with bacterial targets, potentially leading to antibacterial effects.
Structure-Activity Relationship (SAR)
The structure of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid facilitates its biological interactions. The sulfenyl and acetic acid functional groups are particularly significant in mediating these interactions. Understanding the SAR can help in optimizing the compound for enhanced efficacy and selectivity against specific biological targets.
Case Study 1: Anticancer Activity
A study examining various quinazolinone derivatives found that compounds with similar structural motifs to 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid exhibited significant cytotoxicity against HepG2 liver cancer cells. The mechanism was linked to apoptosis induction via caspase activation pathways.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition revealed that compounds related to this quinazolinone derivative displayed potent inhibition against aldose reductase (ALR), a target for diabetic complications. The IC50 values for related compounds were in the submicromolar range, indicating strong inhibitory potential.
Research Findings Summary Table
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | HepG2 cells | |
| Enzyme Inhibition | Aldose reductase | |
| Antimicrobial | Bacterial targets |
Synthesis and Industrial Applications
The synthesis of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid typically involves the reaction of anthranilic acid derivatives through methods such as the Niementowski reaction. For industrial applications, optimizing reaction conditions can enhance yield and purity, utilizing continuous flow reactors for scalability.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid?
- Methodological Answer : Synthesis typically involves condensation reactions between 4-oxo-3,4-dihydroquinazoline derivatives and thiol-containing acetic acid precursors. For example, intermediates with activated methyl groups (e.g., bromo or chloro derivatives) can undergo nucleophilic substitution with thiols. Reaction optimization requires pH control (6.5–7.5) and polar aprotic solvents like DMF at 60–80°C for 12–24 hours. Purification via recrystallization from ethanol/water mixtures is common. Characterization should include ¹H/¹³C NMR to confirm sulfanyl linkage and quinazolinone ring integrity, supported by high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Use a combination of 1D/2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities, particularly the sulfanyl-acetic acid moiety. HRMS confirms molecular weight, while HPLC (≥95% purity) ensures product homogeneity. X-ray crystallography may resolve stereochemical uncertainties in crystalline derivatives. Infrared (IR) spectroscopy aids in identifying carbonyl (C=O) and sulfanyl (S–C) functional groups .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled pH (2–12), temperature (4–60°C), and light conditions. Monitor degradation via HPLC and track functional group integrity using NMR. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, identifying transition states and intermediates. Quantum mechanical calculations (e.g., using Gaussian 16) predict regioselectivity in sulfanyl group attachment. Pair computational results with experimental validation via in situ IR or Raman spectroscopy to monitor reaction progress .
Q. What experimental design approaches minimize trial-and-error in reaction optimization?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to optimize parameters like solvent polarity, catalyst loading, and temperature. For example, a Central Composite Design (CCD) reduces the number of experiments while identifying interactions between variables. Response surface methodology (RSM) then pinpoints optimal conditions .
Q. How can researchers resolve contradictions in spectroscopic or biological activity data?
- Methodological Answer : Cross-validate NMR/IR data with computational spectral simulations (e.g., using ACD/Labs or ChemDraw). For biological discrepancies, use orthogonal assays (e.g., enzymatic vs. cell-based) and validate with structural analogs. Statistical tools like principal component analysis (PCA) identify outlier data points .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Synthesize analogs with substitutions on the quinazolinone ring (e.g., electron-withdrawing groups at C-6/C-7) and test biological activity. Use molecular docking (AutoDock Vina) to correlate structural features with target binding affinity. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical functional groups .
Q. How can environmental impact and toxicity be evaluated for this compound?
- Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and in silico toxicity prediction using tools like ProTox-II. Environmental fate studies assess biodegradation via OECD 301B (ready biodegradability) and hydrolysis half-life under neutral/pH-adjusted conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
